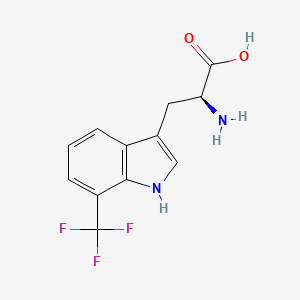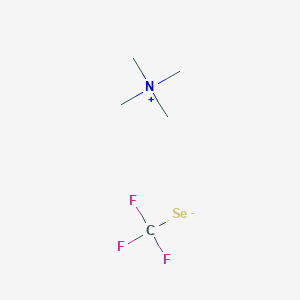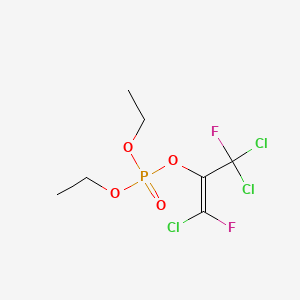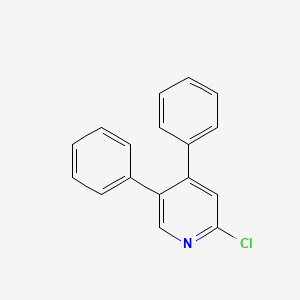![molecular formula C17H18O5 B12828469 2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12828469.png)
2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4,5-Trimethoxy-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound characterized by the presence of a biphenyl core substituted with three methoxy groups and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxy-[1,1’-biphenyl]-2-yl)acetic acid typically involves the following steps:
-
Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound. For instance, 3,4,5-trimethoxyphenylboronic acid can be coupled with 2-bromobiphenyl under palladium-catalyzed conditions.
-
Introduction of the Acetic Acid Moiety: : The resulting biphenyl compound can then be subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation reactions to enhance efficiency and yield.
化学反応の分析
Types of Reactions
-
Oxidation: : The methoxy groups on the biphenyl core can undergo oxidation to form corresponding phenolic derivatives.
-
Reduction: : The acetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
-
Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 2-(3,4,5-Trimethoxy-[1,1’-biphenyl]-2-yl)acetic acid serves as a building block for the synthesis of more complex molecules
特性
分子式 |
C17H18O5 |
|---|---|
分子量 |
302.32 g/mol |
IUPAC名 |
2-(2,3,4-trimethoxy-6-phenylphenyl)acetic acid |
InChI |
InChI=1S/C17H18O5/c1-20-14-9-12(11-7-5-4-6-8-11)13(10-15(18)19)16(21-2)17(14)22-3/h4-9H,10H2,1-3H3,(H,18,19) |
InChIキー |
MURAJOLJFKMUMA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)C2=CC=CC=C2)CC(=O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


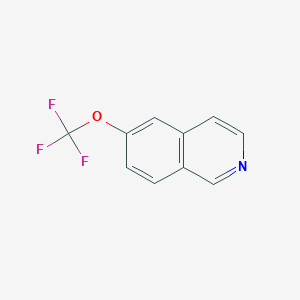
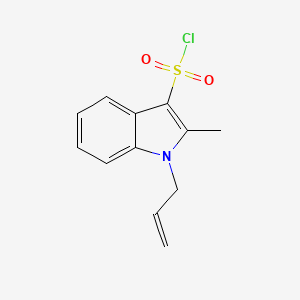
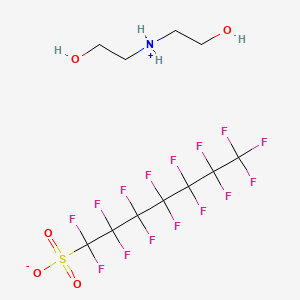
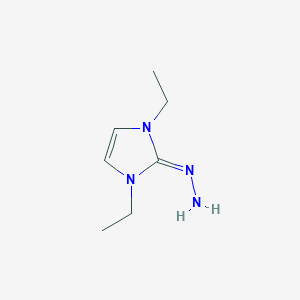
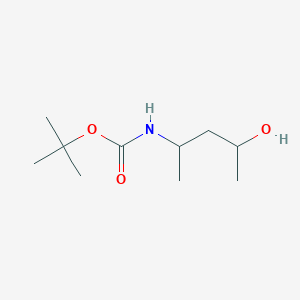
![tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12828425.png)


